molecular formula C18H19N3O3S B019613 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione CAS No. 107952-08-9

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B019613
CAS No.: 107952-08-9
M. Wt: 357.4 g/mol
InChI Key: KAPSLFSVTQLWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-keto Prostaglandin E1 is a naturally occurring metabolite of Prostaglandin E1. It is produced by the enzymatic oxidation of the C15-hydroxy group of Prostaglandin E1. This compound has significantly reduced biological activity compared to its parent compound, Prostaglandin E1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 15-keto Prostaglandin E1 involves the oxidation of Prostaglandin E1. The enzyme 15-hydroxyprostaglandin dehydrogenase catalyzes this reaction, converting Prostaglandin E1 to 15-keto Prostaglandin E1 .

Industrial Production Methods: Industrial production of 15-keto Prostaglandin E1 typically follows the same enzymatic oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 15-keto Prostaglandin E1 primarily undergoes reduction reactions. The reduction of the C13,14-double bond produces 13,14-dihydro-15-keto Prostaglandin E1 .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Prostaglandin E1
  • 13,14-dihydro-15-keto Prostaglandin E1
  • Prostaglandin E2
  • 15-keto Prostaglandin E2

Comparison: 15-keto Prostaglandin E1 is unique due to its significantly reduced biological activity compared to Prostaglandin E1. While Prostaglandin E1 is a potent vasodilator and has various therapeutic applications, 15-keto Prostaglandin E1 serves primarily as a metabolic intermediate with limited biological activity .

Properties

CAS No.

107952-08-9

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25)

InChI Key

KAPSLFSVTQLWNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC

107952-08-9

Synonyms

2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.